TRAP-5 as the Minimal Full-Activity Fragment: Defining the Core Pharmacophore vs. TRAP-4 (SFLL)
TRAP-5 represents the minimal peptide length that retains full agonist activity for serotonin release from human platelets, whereas the shorter tetrapeptide TRAP-4 (SFLL-amide) exhibits markedly reduced potency . The pentapeptide sequence thus defines the core pharmacophore necessary for effective PAR-1 engagement in platelet activation assays [1].
| Evidence Dimension | Minimal active fragment length for full agonist activity |
|---|---|
| Target Compound Data | 5 amino acids (SFLLR); retains full serotonin-releasing activity |
| Comparator Or Baseline | TRAP-4 (SFLL-amide): 4 amino acids; reduced agonist potency |
| Quantified Difference | TRAP-4 EC50 = 300 μM (platelet aggregation) vs. TRAP-5-derived extension (TRAP-6) EC50 = 1.3 μM; TRAP-5 activity comparable to longer peptide |
| Conditions | Human platelet aggregation assay; platelet serotonin release assay |
Why This Matters
This establishes TRAP-5 as the essential reference point for structure-activity relationship (SAR) studies mapping the minimal PAR-1 activation domain, enabling researchers to probe the functional threshold of the tethered ligand mechanism without confounding contributions from C-terminal extensions.
- [1] Hui KY, Jakubowski JA, Wyss VL, Angleton EL. Minimal sequence requirement of thrombin receptor agonist peptide. Biochem Biophys Res Commun. 1992;184(2):790-796. View Source
